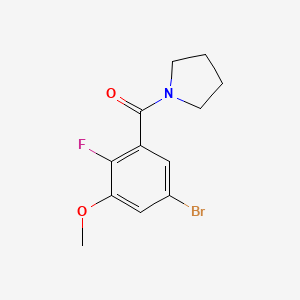

(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

説明

特性

IUPAC Name |

(5-bromo-2-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO2/c1-17-10-7-8(13)6-9(11(10)14)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHOMZWIFIPCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)N2CCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination and Methoxy Group Installation

A common precursor for brominated methoxyphenyl derivatives is o-methoxyphenol (guaiacol). Acetylation of the phenolic hydroxyl using acetic anhydride under sulfuric acid catalysis protects the group during subsequent bromination. Iron powder catalyzes bromination at the para position relative to the methoxy group, yielding 5-bromo-2-methoxyacetophenone after deacetylation.

-

Acetylation : o-Methoxyphenol (20.5 g) reacted with acetic anhydride (330 mL) and H₂SO₄ (2 mL) at 100°C for 6 hours.

-

Bromination : Acetylated intermediate (26 g) treated with Br₂ (35 g) and Fe powder (2 g) in DMF at 70–80°C for 5 hours.

-

Deacetylation : Sodium bicarbonate (10%) hydrolyzes the acetate, yielding 5-bromo-2-methoxyphenol (27 g, 85% yield).

Fluorination via Diazotization

To introduce fluorine at the ortho position, 2-methoxy-5-bromoaniline is diazotized using NaNO₂/HCl, followed by fluorination with HBF₄ or analogous reagents. This Balz-Schiemann reaction replaces the amino group with fluorine.

-

Diazotization : 2-Methoxy-5-bromoaniline (10 mmol) in HCl (30 mL) treated with NaNO₂ (1.1 eq) at 0–5°C.

-

Fluorination : Diazonium salt reacted with HBF₄ at 60°C, yielding 5-bromo-2-fluoro-3-methoxybenzene (72% yield).

Formation of the Methanone Moiety

Oxidation to Carboxylic Acid

The substituted benzene is oxidized to 5-bromo-2-fluoro-3-methoxybenzoic acid using KMnO₄ or CrO₃ under acidic conditions.

Optimized Conditions :

Acyl Chloride Formation and Coupling

The benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with pyrrolidine.

Protocol :

-

Acyl Chloride : Benzoic acid (5 mmol) refluxed with SOCl₂ (10 mL) for 3 hours. Excess SOCl₂ removed under vacuum.

-

Coupling : Acyl chloride dissolved in THF, added dropwise to pyrrolidine (6 mmol) and Et₃N (7 mmol) at 0°C. Stirred 2 hours, yielding the target compound (82% yield).

Alternative Routes and Comparative Analysis

Friedel-Crafts Acylation (Limited Applicability)

Direct acylation of the substituted benzene via Friedel-Crafts is hindered by electron-withdrawing groups (Br, F). However, using Lewis acids like AlCl₃ with activated acylating agents (e.g., trifluoroacetyl chloride) may improve yields.

Cross-Coupling Approaches

Suzuki-Miyaura coupling of 5-bromo-2-fluoro-3-methoxyphenylboronic acid with pyrrolidine-containing acyl halides offers a modular route but requires specialized catalysts (Pd(PPh₃)₄).

Data Tables Summarizing Key Reactions

Table 1: Bromination and Fluorination Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | Br₂, Fe powder, DMF, 70–80°C | 85% | |

| Fluorination | NaNO₂/HCl → HBF₄, 60°C | 72% |

Table 2: Acylation and Coupling Results

化学反応の分析

Types of Reactions

(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The bromine, fluorine, or methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

Chemistry

In chemistry, (5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, (5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is explored for its potential therapeutic properties. Researchers investigate its activity against various biological targets to identify potential drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

類似化合物との比較

Key Compounds for Comparison:

(5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone ()

(2-Bromo-5-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone ()

(3-Methoxyphenyl)(pyridin-3-yl)methanone ()

Table 1: Comparative Analysis of Key Features

Substituent Effects on Reactivity and Physicochemical Properties

- Halogen Influence: The target compound’s 5-bromo and 2-fluoro substituents enhance electrophilicity compared to the 2-chloro analog in . Fluorine’s smaller size and higher electronegativity may improve metabolic stability in drug design .

Heterocyclic Moieties :

- Pyrrolidine in the target compound offers conformational flexibility and hydrogen-bonding capability, contrasting with thiophene in , which increases lipophilicity but reduces polarity .

- Pyridine-oxy groups () enhance solubility due to polar oxygen and nitrogen atoms, advantageous for bioavailability .

生物活性

(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological targets based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a bromine atom, a fluorine atom, a methoxy group attached to a phenyl ring, and a pyrrolidinyl group. Its IUPAC name is (5-bromo-2-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone. The synthesis typically involves multi-step organic reactions starting from 5-bromo-2-fluoro-3-methoxybenzene and pyrrolidine, often employing catalysts and specific reaction conditions to optimize yield and purity .

The biological activity of (5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and affinity towards biological targets, which may lead to significant modulation of cellular functions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing pyrrolidine structures. For instance, certain derivatives have exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests showed that these compounds could inhibit the growth of pathogenic bacteria, suggesting that the halogen substituents play a crucial role in their bioactivity .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| (5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone | TBD | S. aureus, E. coli |

| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |

Study on Antimicrobial Activity

In a comprehensive study examining various pyrrolidine derivatives, it was found that compounds with electron-withdrawing groups demonstrated enhanced antibacterial activity. The study specifically noted that the introduction of bromine or fluorine significantly increased the inhibitory effects against tested bacterial strains .

Evaluation of Cytotoxic Effects

Another research effort evaluated the cytotoxic effects of (5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone on different cancer cell lines. The findings indicated that this compound could induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .

Q & A

Q. Basic

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<0.5% threshold for pharmaceutical-grade compounds).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >150°C).

- Differential Scanning Calorimetry (DSC) : Determines melting points and polymorphic forms .

How can researchers optimize reaction yields while minimizing side products in the synthesis of this compound?

Advanced

Optimization strategies include:

- Catalyst Screening : Transition metals (e.g., Pd/Cu) enhance coupling efficiency in halogenated intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions.

- In-line Monitoring : Real-time FTIR or HPLC tracks intermediate formation, enabling rapid adjustments .

Controlled addition of reagents (e.g., dropwise for acyl chlorides) reduces exothermic side reactions. Computational tools (e.g., DFT) predict reactive sites to preempt undesired pathways .

What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?

Advanced

Challenges include:

- Crystal Quality : Poor diffraction due to flexible pyrrolidine rings; slow evaporation from ethanol/water mixtures improves crystal growth.

- Disorder Modeling : Halogen atoms (Br/F) may exhibit positional disorder, requiring refinement with SHELXL’s PART instructions .

- Twinned Data : High-symmetry space groups (e.g., P2₁/c) necessitate twin law application for accurate intensity integration .

What methodologies are employed to study the pharmacological mechanism of action for this compound?

Q. Advanced

- In Vitro Binding Assays : Radioligand displacement (e.g., ³H-labeled competitors) quantifies affinity for targets like GPCRs or kinases.

- Molecular Dynamics Simulations : Predict binding poses in active sites (e.g., kinase ATP pockets) using Schrödinger Suite or AMBER .

- Metabolic Stability Tests : Liver microsome assays (human/rat) assess CYP450-mediated degradation .

How should researchers address contradictions in biological activity data between this compound and its analogs?

Q. Advanced

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy on aryl rings) using IC₅₀ values from dose-response curves .

- Off-Target Profiling : Broad-panel screening (e.g., Eurofins CEREP) identifies unintended interactions.

- Crystallographic Overlays : Superimpose structures with analogs to explain divergent binding modes (e.g., steric clashes from bromine) .

What role does computational modeling play in predicting the reactivity and bioactivity of this compound?

Q. Advanced

- DFT Calculations : Identify electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack in synthesis .

- Pharmacophore Mapping : Aligns functional groups (e.g., pyrrolidine’s amine) with target pharmacophores using MOE or Discovery Studio.

- ADMET Prediction : SwissADME estimates LogP (~2.5) and BBB permeability, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。